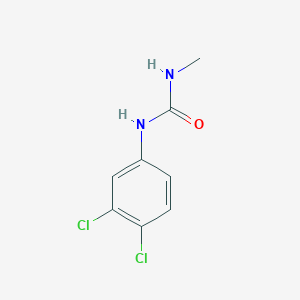

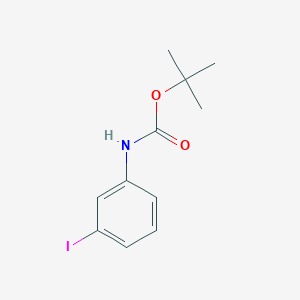

1-(3,4-Diclorofenil)-3-metilurea

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Investigación sobre la Fotosíntesis

“1-(3,4-Diclorofenil)-3-metilurea” se ha utilizado en el estudio de la fotosíntesis. Por ejemplo, se ha utilizado en el análisis y la caracterización de Euglena resistentes a 3-(3,4-Diclorofenil)-1,1-Dimetilurea (DCMU) . Cuando se cultivan en un medio que contiene dl-lactato a 27 °C bajo la luz, las poblaciones de Euglena gracilis Z experimentaron modificaciones en el sistema de pigmentos en respuesta de 0.05 a 250 micromolares de 3-(3,4-Diclorofenil)-1,1-dimetilurea (DCMU). El contenido de clorofila disminuyó drásticamente, quedando como única forma la Chl a 673 .

Aplicación Agroquímica

Este compuesto es un agroquímico preemergente de urea fenílica . Se utiliza en la agricultura para controlar el crecimiento de plantas no deseadas o malezas. El compuesto funciona inhibiendo la fotosíntesis en estas plantas, lo que previene su crecimiento.

Síntesis Orgánica

“this compound” es una materia prima y un intermedio importante que se utiliza en la síntesis orgánica . Se puede utilizar en la síntesis de diversos compuestos orgánicos debido a su reactividad.

Farmacéuticos

Este compuesto también se utiliza como intermedio en la industria farmacéutica . Se puede utilizar en la síntesis de varios fármacos, especialmente aquellos que implican derivados de urea.

Fabricación de Tintes

“this compound” se utiliza en la industria de los tintes . Sirve como materia prima en la producción de ciertos tipos de tintes.

Investigación sobre los Mecanismos de Resistencia

Se han realizado estudios sobre organismos resistentes a “this compound”, como la Euglena mencionada anteriormente . Estos estudios proporcionan información sobre los mecanismos de resistencia, lo que puede ser útil en diversos campos, como la agricultura y la medicina.

Mecanismo De Acción

Target of Action

The primary target of 1-(3,4-Dichlorophenyl)-3-methylurea, also known as DCMU, is the photosystem II (PSII) in the thylakoid membrane of chloroplasts . PSII is a key component of the photosynthetic electron transport chain, which is responsible for converting light energy into chemical energy during photosynthesis .

Mode of Action

DCMU acts as a potent inhibitor of photosynthesis. It specifically blocks the Q_B plastoquinone binding site of PSII, thereby preventing the electron flow from PSII to plastoquinone . This interruption of the electron transport chain hinders the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis. By blocking electron flow from PSII, DCMU effectively shuts down the linear electron flow, leading to a decrease in the production of ATP and NADPH . These molecules are crucial for the light-independent reactions of photosynthesis, where carbon dioxide is fixed into glucose. Therefore, the overall effect of DCMU is a reduction in the plant’s photosynthetic efficiency .

Result of Action

The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and fix carbon, which can ultimately lead to plant death . This makes DCMU effective as a herbicide.

Action Environment

The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, its low water solubility suggests that it may be less effective in wet conditions or in soils with high clay content . Additionally, factors such as temperature, light conditions, and the presence of other chemicals in the environment could potentially impact the action of DCMU.

Análisis Bioquímico

Biochemical Properties

1-(3,4-Dichlorophenyl)-3-methylurea has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity

Cellular Effects

The effects of 1-(3,4-Dichlorophenyl)-3-methylurea on cells and cellular processes are complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylurea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,4-Dichlorophenyl)-3-methylurea can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(3,4-Dichlorophenyl)-3-methylurea can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

1-(3,4-Dichlorophenyl)-3-methylurea is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

1-(3,4-Dichlorophenyl)-3-methylurea is transported and distributed within cells and tissues It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of 1-(3,4-Dichlorophenyl)-3-methylurea and its effects on activity or function are complex This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQHRQQSSQDLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042180 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-62-2 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyldiuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYLDIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)